molecular formula C9H12ClNO2 B14498864 [4-Chloro-3-methoxy-5-(methylamino)phenyl]methanol CAS No. 64095-11-0

[4-Chloro-3-methoxy-5-(methylamino)phenyl]methanol

Cat. No.: B14498864
CAS No.: 64095-11-0
M. Wt: 201.65 g/mol
InChI Key: VRQGITBDVNLYFZ-UHFFFAOYSA-N
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Description

[4-Chloro-3-methoxy-5-(methylamino)phenyl]methanol is an organic compound with a complex structure that includes a chloro, methoxy, and methylamino group attached to a phenyl ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Chloro-3-methoxy-5-(methylamino)phenyl]methanol typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. One common method involves the chlorination of a methoxy-substituted phenyl compound, followed by the introduction of the methylamino group through nucleophilic substitution. The final step involves the addition of the methanol group, which can be achieved through various methods such as reduction or Grignard reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-Chloro-3-methoxy-5-(methylamino)phenyl]methanol undergoes several types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to form a hydrogen-substituted phenyl compound.

    Substitution: The chloro and methoxy groups can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or methoxy groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield [4-Chloro-3-methoxy-5-(methylamino)phenyl]methanal or [4-Chloro-3-methoxy-5-(methylamino)phenyl]carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, [4-Chloro-3-methoxy-5-(methylamino)phenyl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of chloro, methoxy, and methylamino groups with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological properties, such as antimicrobial or anticancer activity. Research is ongoing to explore its potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of [4-Chloro-3-methoxy-5-(methylamino)phenyl]methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloro, methoxy, and methylamino groups can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • [4-Chloro-3-methoxyphenyl]methanol
  • [4-Chloro-5-(methylamino)phenyl]methanol
  • [3-Methoxy-5-(methylamino)phenyl]methanol

Uniqueness

[4-Chloro-3-methoxy-5-(methylamino)phenyl]methanol is unique due to the specific combination of chloro, methoxy, and methylamino groups on the phenyl ring This combination imparts distinct chemical properties, such as reactivity and stability, which are not observed in other similar compounds

Properties

CAS No.

64095-11-0

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

[4-chloro-3-methoxy-5-(methylamino)phenyl]methanol

InChI

InChI=1S/C9H12ClNO2/c1-11-7-3-6(5-12)4-8(13-2)9(7)10/h3-4,11-12H,5H2,1-2H3

InChI Key

VRQGITBDVNLYFZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=CC(=C1)CO)OC)Cl

Origin of Product

United States

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